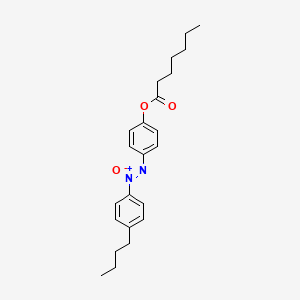
(4-Butylphenyl)-(4-heptanoyloxyphenyl)imino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylphenyl)-(4-heptanoyloxyphenyl)imino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of a heptanoic acid esterified with a phenyl group substituted with a butylphenyl azoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 4-[(4-butylphenyl)azoxy]phenyl ester typically involves the esterification of heptanoic acid with 4-[(4-butylphenyl)azoxy]phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of heptanoic acid, 4-[(4-butylphenyl)azoxy]phenyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)-(4-heptanoyloxyphenyl)imino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azoxy group can be reduced to form amines or hydroxylamines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azoxy group may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(4-Butylphenyl)-(4-heptanoyloxyphenyl)imino-oxidoazanium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of heptanoic acid, 4-[(4-butylphenyl)azoxy]phenyl ester involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, influencing cellular processes. The ester moiety can undergo hydrolysis, releasing the active phenolic compound, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.
4-Butylphenyl azoxybenzene: A compound with a similar azoxy group but different ester moiety.
Uniqueness
(4-Butylphenyl)-(4-heptanoyloxyphenyl)imino-oxidoazanium is unique due to its combination of a long-chain ester and an azoxy-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
11106-72-2 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-butylphenyl)-(4-heptanoyloxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C23H30N2O3/c1-3-5-7-8-10-23(26)28-22-17-13-20(14-18-22)24-25(27)21-15-11-19(12-16-21)9-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
MRTHLMUYMDREMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-] |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid](/img/structure/B1649987.png)
![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)

amino}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide](/img/structure/B1649990.png)
![N-[2-(4-benzylpiperazin-1-yl)ethyl]quinoxalin-2-amine](/img/structure/B1649992.png)
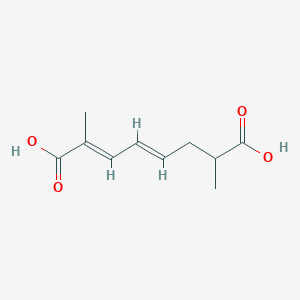
![2-[1-(4-chlorophenyl)-3-[3-(4-ethylpiperazin-1-yl)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1649999.png)
![Benzoyl chloride, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B1650000.png)
![methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate](/img/structure/B1650001.png)
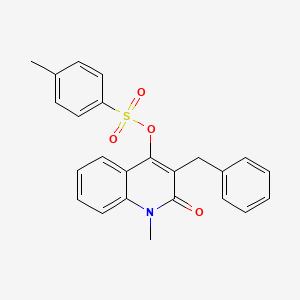
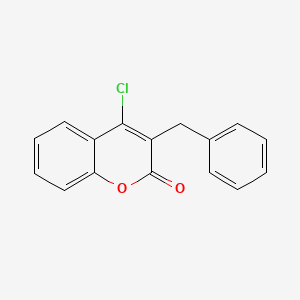
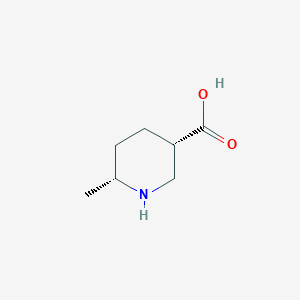
![N-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methyl-1-oxobutan-2-yl)-2-methoxybenzamide](/img/structure/B1650009.png)

